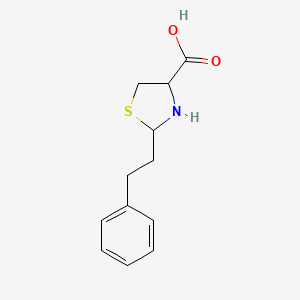

2-(2-苯乙基)-1,3-噻唑烷-4-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Phenylethyl acetate” is an ester resulting from the condensation of acetic acid and phenethyl alcohol . It is found in a range of fruits and biological products . It is a colorless liquid with a rose and honey scent and a raspberry-like taste . It is used as a pharmaceutical intermediate and also holds application in gas chromatography and liquid chromatography .

Synthesis Analysis

“2-Phenylethanol (2-PE)” is used as the precursor for the biosynthesis of “2-Phenylethyl acetate” through the Ehrlich pathway by Saccharomyces cerevisiae . The regulation of L-Phenylalanine (L-Phe) metabolism in S. cerevisiae is complicated and elaborate .

Chemical Reactions Analysis

An alternative approach to “2-Phenylethyl acetate” production is the reactive distillation process for its production from “2-Phenylethanol” in the presence of an inert component, n-pentane, via esterification by acetic acid .

Physical and Chemical Properties Analysis

“2-Phenylethyl acetate” has a molecular weight of 164.20 g/mol . It is a colorless liquid with a rose and honey scent and a raspberry-like taste .

科学研究应用

合成和抗癌评估

- 抗癌评估:一项研究合成了一系列噻唑烷酮和苯并噻唑衍生物,显示出对人宫颈癌细胞系的体外抗癌活性。其中,某些化合物表现出显着的活性,突出了噻唑烷酮衍生物在癌症研究中的潜力(Prabhu 等,2015)。

- 通过一锅反应合成:已经开发出噻唑烷酮的有效合成方法,展示了这些化合物在化学合成中的多功能性(Chate 等,2016)。

抗生物膜活性

- 合成了新型噻唑烷-4-酮并测试了其对表皮葡萄球菌的抗生物膜活性,结果表明一些具有羧酸基的化合物显示出有希望的抗生物膜活性(Pan 等,2010)。

食品科学应用

- 研究了噻唑烷酮衍生物在啤酒风味稳定性中的作用,提供了有关这些化合物如何随着时间的推移影响啤酒风味特征的见解(Baert 等,2015)。

其他研究应用

- 抗氧化剂和抗肿瘤评估:一些研究专注于合成噻唑烷酮衍生物并评估其抗氧化剂和抗肿瘤活性,进一步突出了这些化合物在药物化学中的广泛适用性(Gouda & Abu‐Hashem,2011)。

作用机制

未来方向

属性

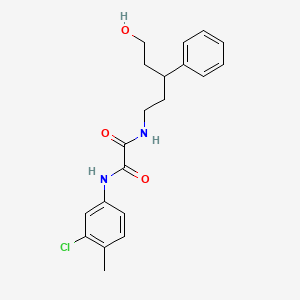

IUPAC Name |

2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c14-12(15)10-8-16-11(13-10)7-6-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMACPNNROAUSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)CCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2663202.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2663204.png)

![N-(cyanomethyl)-2-[(2-fluorophenyl)sulfanyl]-N-methyl-5-nitrobenzamide](/img/structure/B2663205.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2663207.png)

![2-Chloro-N-[[5-(3-cyanophenyl)-1H-imidazol-2-yl]methyl]propanamide](/img/structure/B2663211.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)quinoxaline-2-carboxamide hydrochloride](/img/structure/B2663214.png)

![6-Pyridin-4-yl-2-(1-thieno[2,3-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2663220.png)